molecular formula C9H19N B2594438 (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine CAS No. 2248188-02-3

(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine

Cat. No.: B2594438
CAS No.: 2248188-02-3
M. Wt: 141.258
InChI Key: PGCGOGXWDKRSLD-ZETCQYMHSA-N
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Description

(2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine: is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine typically involves the following steps:

    Amine Introduction: The amine group can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and employing efficient purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine:

    Drug Development: Due to its unique structure, this compound can serve as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Industry:

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.

    (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid: This compound has a carboxylic acid group instead of an amine group.

Uniqueness:

    Structural Features: The presence of both a cyclopropyl group and an amine group in (2R)-3-Cyclopropyl-2,3-dimethylbutan-1-amine makes it unique compared to its analogs.

    Reactivity: The combination of these functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2R)-3-cyclopropyl-2,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(6-10)9(2,3)8-4-5-8/h7-8H,4-6,10H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGOGXWDKRSLD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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